2-methoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2-methoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. One common method involves the reaction of 2-aminothiophenol with 4-methoxy-6-nitrobenzoyl chloride under basic conditions to form the benzothiazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF).
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron powder in acetic acid.
Major Products
Reduction: 2-methoxy-N-(4-methoxy-6-amino-1,3-benzothiazol-2-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. Additionally, the benzothiazole core can bind to various enzymes, inhibiting their activity and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide: Lacks the nitro group, which may result in different biological activities.
4-methoxy-6-nitro-1,3-benzothiazol-2-amine: Similar structure but lacks the benzamide moiety, affecting its reactivity and applications.
Uniqueness
The presence of both methoxy and nitro groups in 2-methoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide makes it unique compared to other benzothiazole derivatives.
Properties
IUPAC Name |
2-methoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c1-23-11-6-4-3-5-10(11)15(20)18-16-17-14-12(24-2)7-9(19(21)22)8-13(14)25-16/h3-8H,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJXTQRFWVIPJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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